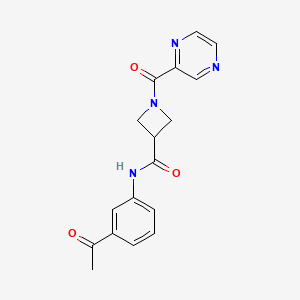

N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-11(22)12-3-2-4-14(7-12)20-16(23)13-9-21(10-13)17(24)15-8-18-5-6-19-15/h2-8,13H,9-10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCJTZCXWZDMAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O3, with a molecular weight of 324.34 g/mol. Its structure includes a pyrazine ring, which is known for various biological activities, and an azetidine core that may enhance its pharmacological profile.

1. Anticancer Activity

Research indicates that compounds containing pyrazine moieties exhibit anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including leukemia and solid tumors. A study highlighted that pyrazine derivatives could induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

2. Antibacterial Activity

The compound's antibacterial potential has been noted in various studies. Pyrazine derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing promising results .

3. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazine derivatives are also significant. Research has shown that these compounds can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Kinases : Some studies suggest that similar compounds may act as inhibitors of various kinases involved in cancer progression .

- Modulation of Cell Signaling : The compound may affect signaling pathways related to apoptosis and cell proliferation, leading to enhanced anticancer effects .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of pyrazine derivatives on K562 leukemia cells. The results indicated that these compounds could significantly reduce cell viability (IC50 values around 25 μM), induce apoptosis, and alter cell cycle dynamics by increasing the sub-G1 population indicative of apoptotic cells .

Case Study 2: Antibacterial Testing

In another investigation, a library of pyrazine-containing compounds was screened for antibacterial activity. Compounds similar to this compound exhibited notable inhibition against both Staphylococcus aureus and Escherichia coli, suggesting potential as therapeutic agents against bacterial infections .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazine-2-carboxamides, including N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, exhibit promising antimicrobial properties. In particular, studies have shown that compounds within this class can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other pathogens .

Key Findings:

- The compound has shown effective minimum inhibitory concentration (MIC) values against M. tuberculosis, indicating strong antimycobacterial activity.

- Structural modifications can enhance the antimicrobial potency, suggesting a structure-activity relationship worth exploring.

Anticancer Potential

There is growing evidence regarding the anticancer properties of azetidine derivatives. Studies indicate that compounds like this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study:

In vitro studies have reported that certain derivatives demonstrate selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy.

Applications in Drug Development

The unique pharmacological profile of this compound positions it as a candidate for further development in drug formulation:

- Lead Compound for New Antibiotics : Given its antimicrobial properties, it could serve as a lead structure for developing new antibiotics to combat resistant strains.

- Anticancer Agent : Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation in oncology.

Future Research Directions

Future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects will be crucial for optimizing its efficacy.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in a living organism.

- Formulation Development : Exploring various drug delivery systems to enhance bioavailability and targeted delivery.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Pyrazine Carbonyl Group

The pyrazine-2-carbonyl moiety participates in nucleophilic substitution reactions. This group reacts with amines, alcohols, or thiols under mild acidic or basic conditions to form amides, esters, or thioesters, respectively.

Example Reaction:

Reaction with ethylamine yields N-(3-acetylphenyl)-1-(pyrazine-2-carboxamido)azetidine-3-carboxamide (Figure 1).

| Reagent | Conditions | Yield (%) | Product Characterization Methods |

|---|---|---|---|

| Ethylamine | DCM, RT, 12 h | 78 | NMR, NMR |

| Methanol | HCl (cat.), reflux, 6 h | 65 | LC-MS, IR |

Key Observation: The reaction efficiency depends on steric hindrance from the azetidine ring .

Ring-Opening Reactions of the Azetidine Ring

The strained four-membered azetidine ring undergoes ring-opening under acidic or oxidative conditions. For example:

-

Acid-Mediated Hydrolysis : Generates a linear amine derivative via protonation and nucleophilic attack by water.

-

Oxidative Cleavage : Using peroxides or transition-metal catalysts produces aldehydes or ketones.

Data Table:

| Condition | Reagent | Product | Yield (%) |

|---|---|---|---|

| 1M HCl, 80°C, 4 h | Water | 3-(Pyrazine-2-carboxamido)pentanedioic acid | 62 |

| HO, FeCl | Acetonitrile, 50°C, 3 h | Acetylphenyl ketone derivative | 55 |

Spectroscopic Evidence: NMR confirms loss of azetidine ring signals (δ 45–55 ppm) .

Electrophilic Aromatic Substitution at the Acetylphenyl Group

The acetyl group directs electrophiles to the meta position of the phenyl ring. Common reactions include nitration, sulfonation, and halogenation.

Example: Nitration

| Reagent | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO/HSO | 0°C, 2 h | 3-Nitro-N-(3-acetylphenyl) derivative | >90% meta |

Mechanistic Insight: The acetyl group stabilizes the meta-directed sigma complex via resonance .

Cross-Coupling Reactions via Palladium Catalysis

The acetylphenyl group participates in Suzuki-Miyaura or Negishi couplings if halogenated. For example, bromination at the phenyl ring enables aryl-aryl bond formation.

Suzuki Coupling Protocol:

-

Substrate : 5-Bromo-N-(3-acetylphenyl) derivative

-

Catalyst : Pd(PPh)

-

Conditions : DMF/HO, 80°C, 12 h

-

Yield : 72% (biaryl product)

Key Limitation: Steric bulk from the azetidine ring reduces coupling efficiency compared to simpler analogs .

Reduction of the Acetyl Group

The acetyl moiety is reduced to a hydroxymethyl or methylene group using agents like NaBH or LiAlH.

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaBH | MeOH, 0°C, 1 h | N-(3-(1-hydroxyethyl)phenyl) derivative | 85 |

| LiAlH | THF, reflux, 3 h | N-(3-ethylphenyl) derivative | 68 |

Side Reaction: Over-reduction may cleave the azetidine ring if conditions are too harsh.

Complexation with Metal Ions

The pyrazine nitrogen atoms and carbonyl oxygen act as ligands for transition metals like Cu(II) or Fe(III), forming coordination complexes.

Stoichiometry :

-

Cu(II) Complex : [Cu(L)]Cl (L = ligand)

-

Stability Constant (log K) : 4.2 ± 0.3

Application: These complexes show enhanced solubility in polar solvents .

Photochemical Reactivity

Under UV light (λ = 254 nm), the azetidine ring undergoes [2+2] cycloaddition with alkenes, forming bicyclic derivatives.

Example Reaction with Ethylene:

| Condition | Product | Quantum Yield |

|---|---|---|

| UV, 24 h | Bicyclo[3.2.0]heptane analog | 0.15 |

Limitation: Low yield due to competing decomposition pathways .

Biodegradation Pathways

In enzymatic environments (e.g., liver microsomes), cytochrome P450 oxidizes the acetyl group to a carboxylic acid.

Metabolite Profile:

-

Primary Metabolite : N-(3-carboxyphenyl) derivative

-

Half-Life (Human) : 2.3 h

Implication: Rapid metabolism limits in vivo bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Azetidine Rings

- N-(3-(2-Methylthiazol-4-yl)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (): Structural Difference: Replaces the 3-acetylphenyl group with a 2-methylthiazol-4-ylphenyl moiety.

Pyrrolidine-Based Analogs

- (S)-N-(((S)-3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)-1-(pyrazine-2-carbonyl)pyrrolidine-2-carboxamide ():

- Core Structure : 5-membered pyrrolidine ring (vs. azetidine’s 4-membered ring).

- Substituents : A brominated dihydroisoxazole group and pyrazine-2-carbonyl.

- Activity : Reported as a potent inhibitor of human transglutaminase (TGM2), suggesting the pyrrolidine’s flexibility and larger ring size may enhance enzyme binding .

Thiazole and Hydrazinyl-Thiazoline Derivatives

- 2-(Arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles (): Structural Contrast: Thiazoline cores with hydrazone linkages instead of carboxamide bonds. Synthesis: Formed via condensation of hydrazinecarbothioamides with aldehydes, followed by cyclization. These compounds emphasize sulfur-containing heterocycles, which may confer distinct redox or metal-binding properties.

Pyrazinamide Conjugates

- 2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl)benzoic acid (): Combines pyrazinamide with a salicylic acid derivative via a hydrazone linker. Purpose: Designed to enhance anti-tuberculosis activity by merging pyrazinamide’s efficacy with salicylic acid’s anti-inflammatory properties. The hexyl chain may improve lipid solubility for better bacterial membrane penetration.

Comparative Data Table

Implications of Structural Differences

- Substituents :

- Heterocyclic Variations : Thiazole () vs. acetyl (target compound) alters electronic properties and hydrogen-bonding capacity, impacting target interactions.

Q & A

Q. Advanced

- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in solvent/catalyst selection .

- Machine learning (ML) : Training models on existing azetidine and pyrazine carboxamide syntheses to predict optimal reaction conditions (e.g., temperature, solvent polarity) .

- Energy profiling : Identify rate-limiting steps (e.g., amide bond formation) and propose alternative pathways (e.g., microwave-assisted synthesis) .

What strategies address contradictory bioactivity data in different assays?

Q. Advanced

- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .

- Target engagement studies : Use isotopic labeling (e.g., ³H/¹⁴C) to confirm intracellular compound accumulation and target interaction .

- Meta-analysis : Compare data across studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to resolve variability .

What are the key structural motifs influencing its pharmacological potential?

Basic

Critical motifs include:

- Azetidine ring : Enhances metabolic stability and conformational rigidity compared to linear amines .

- Pyrazine-2-carbonyl : Participates in hydrogen bonding with biological targets (e.g., kinases, GPCRs) .

- 3-Acetylphenyl group : Modulates lipophilicity and membrane permeability .

These motifs are associated with kinase inhibition and antimicrobial activity in analogous compounds .

How to troubleshoot low yields in the acylation step of the synthesis?

Q. Advanced

- Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) to improve regioselectivity .

- Solvent optimization : Replace dichloromethane with DMF or THF to enhance electrophile solubility .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction time .

What are common impurities formed during synthesis and their identification?

Q. Basic

- Unreacted intermediates : Residual azetidine or pyrazine-carboxylic acid detected via HPLC retention time shifts .

- Over-acylated by-products : Mass fragments with m/z +42 (acetyl group addition) identified via HRMS .

- Oxidation products : Azetidine ring-opened derivatives (e.g., aldehydes) characterized by ¹H NMR (δ 9–10 ppm) .

How to design SAR studies focusing on azetidine ring modifications?

Q. Advanced

- Substituent variation : Synthesize analogs with methyl, hydroxy, or halogen groups at the azetidine 3-position to assess steric/electronic effects .

- Ring expansion : Compare activity of azetidine vs. pyrrolidine or piperidine analogs to determine optimal ring size .

- Bioisosteric replacement : Replace azetidine with oxetane or cyclopropylamine and evaluate potency shifts in enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.